

Application Notes and Protocols for Antifungal Agent 81 in Agricultural Research

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Compound of Interest

Compound Name: Antifungal agent 81

Cat. No.: B12369349

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **Antifungal agent 81**, also known as G22, a promising succinate dehydrogenase inhibitor (SDHI) for use in agricultural research. The following sections detail its mechanism of action, efficacy against key plant pathogens, and protocols for its application in laboratory and greenhouse settings.

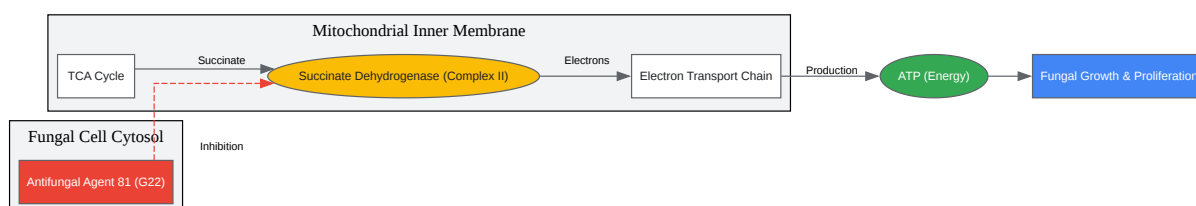
Introduction

Antifungal agent 81 is a pyrazole-carboxamide fungicide that demonstrates high efficacy against a range of plant pathogenic fungi. Its primary mode of action is the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain of fungi. By disrupting the pathogen's energy supply, **Antifungal agent 81** effectively controls fungal growth and development. This document provides detailed information and protocols for researchers investigating the potential of **Antifungal agent 81** for crop protection.

Mechanism of Action: Succinate Dehydrogenase Inhibition

Antifungal agent 81 targets and binds to the ubiquinone-binding site (Q-site) of the succinate dehydrogenase enzyme complex (Complex II) in the fungal mitochondrial respiratory chain. This binding blocks the oxidation of succinate to fumarate, a key step in the tricarboxylic acid

(TCA) cycle and electron transport chain. The disruption of this process leads to a severe reduction in ATP production, ultimately causing fungal cell death.



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Caption: Mechanism of action of **Antifungal Agent 81**.

Quantitative Efficacy Data

Antifungal agent 81 has demonstrated significant activity against various plant pathogens. The following tables summarize the available quantitative data.

Table 1: In Vitro Efficacy of **Antifungal Agent 81**

Pathogen	Disease	Host Plant(s)	IC50 / EC50 (mg/L)	Citation(s)
Valsa mali	Apple canker	Apple	0.48	[1]
Botrytis cinerea	Gray mold	Various	0.05 - 5.0 (typical range for pyrazole-carboxamide SDHIs)	[2]
Fusarium oxysporum	Fusarium wilt	Various	0.1 - 10.0 (typical range for pyrazole-carboxamide SDHIs)	[3][4]

Table 2: In Vivo Efficacy of **Antifungal Agent 81**

Pathogen	Disease	Host Plant	Application Method	Protective Concentration (mg/L)	Disease Reduction (%)	Citation(s)
Valsa mali	Apple canker	Apple (detached branches)	Curative	40	Not specified	[1]
Valsa mali	Apple canker	Apple (in vivo)	Protective	40	Not specified	[1]

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of **Antifungal agent 81**.

In Vitro Antifungal Susceptibility Testing: Mycelial Growth Inhibition Assay

This protocol determines the concentration of **Antifungal agent 81** that inhibits the mycelial growth of a target fungus.

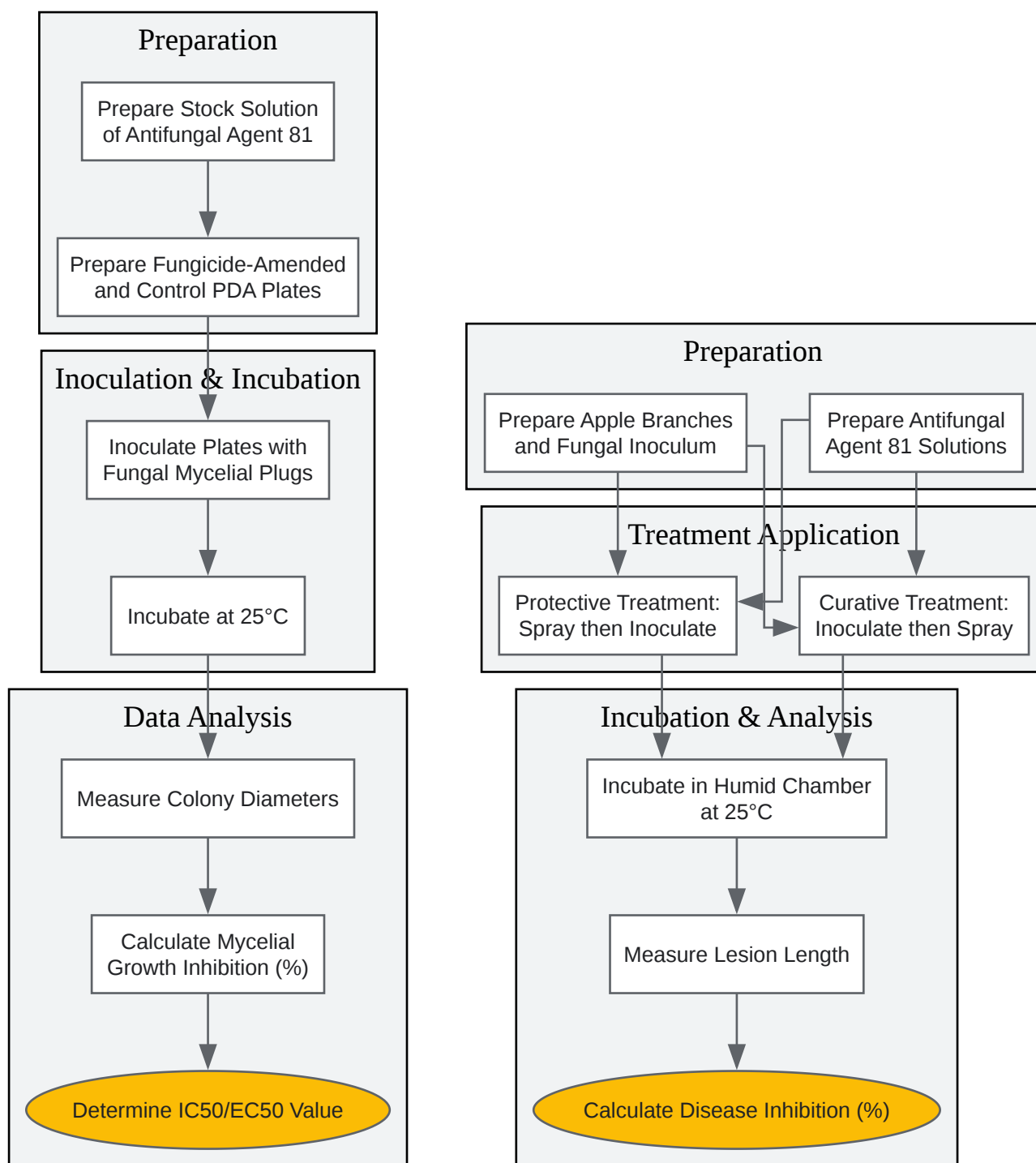
Materials:

- **Antifungal agent 81** (G22)
- Target fungal isolate (e.g., *Valsa mali*, *Botrytis cinerea*, *Fusarium oxysporum*)
- Potato Dextrose Agar (PDA)
- Sterile Petri dishes (90 mm)
- Sterile cork borer (5 mm diameter)
- Dimethyl sulfoxide (DMSO) for stock solution preparation
- Sterile distilled water
- Incubator

Procedure:

- **Stock Solution Preparation:** Prepare a 1000 mg/L stock solution of **Antifungal agent 81** in DMSO.
- **Amended Media Preparation:** Autoclave PDA and cool to 50-55°C. Add the appropriate volume of the **Antifungal agent 81** stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). Also, prepare a control plate with PDA and the same concentration of DMSO used for the highest fungicide concentration. Pour the amended and control media into sterile Petri dishes.
- **Fungal Inoculation:** From the margin of an actively growing culture of the target fungus, take a 5 mm mycelial plug using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both amended and control).

- Incubation: Seal the Petri dishes with parafilm and incubate at 25°C in the dark.
- Data Collection: Measure the colony diameter in two perpendicular directions daily until the fungal growth in the control plate reaches the edge of the dish.
- Calculation: Calculate the percentage of mycelial growth inhibition using the following formula: $\text{Inhibition (\%)} = [(dc - dt) / dc] \times 100$ where dc is the average diameter of the fungal colony in the control plate, and dt is the average diameter of the fungal colony in the treated plate.
- IC50/EC50 Determination: Determine the IC50 or EC50 value (the concentration of the agent that causes 50% inhibition of mycelial growth) by plotting the inhibition percentage against the logarithm of the fungicide concentration and performing a probit analysis.



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